molecular formula C8H10N2O B3321178 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one CAS No. 1314139-85-9

5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one

Cat. No.: B3321178
CAS No.: 1314139-85-9
M. Wt: 150.18 g/mol
InChI Key: HEPGGNNLMPWTLQ-UHFFFAOYSA-N
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Description

5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one is a heterocyclic compound that features a fused ring system combining a pyrazole ring with a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Known for its antitumor activity.

    Pyrazolo[3,4-d]pyrimidine: Used as a CDK2 inhibitor in cancer treatment.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with significant biological activity.

Uniqueness

5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-cyclohepta[c]pyrazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-4-2-1-3-7-6(8)5-9-10-7/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPGGNNLMPWTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,3-cycloheptanedione (4.0 g) in 10 mL of dimethylformamide demethyl acetal is stirred at 90° C. for 90 minutes. The excess DMF/DMA is evaporated under vacuum; ether is added to the residue. The mixture is stirred at reflux and cooled. The solid is filtered to give 4.0 g of 2-dimethylaminomethylene-cycloheptane-1,3-dione as a brownish solid. 1H NMR (CDCl3): 1.80-1.90(m, 4H), 2.60(m, 4H), 2.80(s. 3H), 3.30 (s, 3H), 7.70 (s, s, 1H). LR-MS: MW 181.23, Found: 182.1 (M+1). Step 2: A solution of hydrazine monohydrate (0.7 g) in 5 mL of MeOH is added dropwise to a solution of 2-dimethylaminomethylene-cycloheptane-1,3-dione (2.5 g) in 50 mL of MeOH at 0° C. After addition, the reaction mixture is heated at reflux for 2 hours, then concentrated to a solid in vacuo. The solid is triturated with EtOAc and hexane, and filtered to yield 5,6,7,8-tetrahydro-1H-cycloheptapyrazol-4-one as a tan solid. 1H NMR (CDCl3): 1.90-2.10(m, 4H), 2.70(m, 2H), 3.05(t, 2H), 8.05(s, 1H), LR-MS: MW 150.18, Found: 151.2 (M+1). Step 3: A mixture of 5,6,7,8-tetrahydro-1H-cycloheptapyrazol-4-one (1.5 g), 3-(dimethylamino)-acrolein (Aldrich, 2.0 g, 2 eq.), piperidine (1.7 g, 2 eq.), and NH4OAc (3.0 g, 4 eq.) is heated at 100° C. for 4 hr under N2, then cooled. An additional 2 equivalents of acrolein and NH4OAc are added and the mixture is heated at 100° C. overnight. After cooling, 1 N HCl is added. The reaction mixture it is extracted with CH2Cl2 (4 eq.); the extract is discarded. The aqueous layer is basified with NH4OH and extracted with CH2Cl2 containing 5% EtOH (4 eq.). The combined extracts are washed with water, dried and concentrated to give 3,4,5,6-tetrahydro-2,3,10-triaza-benzo[e]azulene as a glassy oil. 1H NMR (CDCl3): 2.05(m, 2H), 2.90(m, 2H), 3.10(t, 2H), 7.00(m, 1H), 7.20(d, 1H), 8.30(s, 1H), 8.40(d, 1H). LR-MS: MW 185.23, Found: 186.06(M+1). Step 4: A mixture of 3,4,5,6-tetrahydro-2,3,10-triaza-benzo[e]azulene (1.0 g), NBS (1.0 g), and sodium acetate (860 mg) in 35 mL of dichloroethane is stirred at 60° C. for 6 hours, and then cooled and diluted with CH2Cl2. The organic mixture is washed with water, dried over Na2SO4, and concentrated to provide 1-bromo-3,4,5,6-tetrahydro-2,3,10-triaza-benzo[e]azulene as a tan solid. 1H NMR (CDCl3): 2.10(m, 2H), 2.70 (m, 2H), 2.95 (t, 2H), 7.10 (m, 1H), 7.50 (d, 1H), 8.60 (d, 1H). LR-MS: MW 264.12, Found: 266.0. Step 5a: 0.6 mL of 1.7 M of t-BuLi in pentane is added dropwise under argon to a stirred solution of 1-bromo-3,4,5,6-tetrahydro-2,3,10-triaza-benzo[e]azulene (100 mg) in 5 mL of anhydrous THF at −78° C. After addition, 55 uL of phenyl isocyanate is added dropwise to the mixture at −78° C. The reaction mixture is allowed to warm to −10° C. over a period of 1 hour, quenched with aqueous NH4Cl solution, and extracted with EtOAc. The extract is washed with water, dried, and concentrated to an oil. Purification on a silica gel plate, eluting with 10% MeOH in CH2Cl2 provides 3,4,5,6-tetrahydro-2,3,10-triaza-benzo[e]azulene-1-carboxylic acid phenylamide as a solid. 1H NMR(CDCl3): 2.32(m, 2H), 2.68(t, 2H), 2.87(t, 2H), 7.15(t,1H), 7.27(t,1H), 7.36(t, 2H), 7.68-7.77(m, 3H), 8.61(d, 1H), 13.3(s, 1H). LR-MS: MW 304.35, Found: 305.06(M+1).
Quantity
0.7 g
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2.5 g
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5 mL
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50 mL
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Synthesis routes and methods II

Procedure details

A solution of 108 ml of boron trifluoride etherate in 300 ml of dichloromethane was added dropwise to a solution of 79.3 g of 1,5,6,7-tetrahydro-1-methyl-4H-indazol-4-one and 100 g of ethyl diazoacetate in 1500 ml of dichloromethane. The rate of the addition was adjusted so that the temperature of the reaction mixture did not exceed 25° C. and the evolution of gas did not become vigorous. The addition took 3.5 hours and the reaction mixture was then stirred at room temperature, cooled to 0° C., and treated dropwise with 1000 ml of saturated aqueous sodium bicarbonate solution. The resulting slurry was stirred briefly and the layers which formed on standing were separated. The organic layer was washed with brine and dried over magnesium sulfate and the solvent was removed under reduced pressure to leave an amber oil. The oil was dissolved in dichloromethane and washed with 2.5M sodium hydroxide (two 300-ml portions). The dichloromethane solution was dried over magnesium sulfate and concentrated under reduced pressure to leave an amber oil. This oil was flash chromatographed (10% acetone in dichloromethane) to provide a further amber oil. This oil was treated with 24 g of potassium hydroxide an 300 ml of water and the mixture was heated in a boiling-water bath for 30 minutes. 5N Hydrochloric acid was added slowly until the pH was 2. The mixture was then heated briefly in a boiling-water bath and poured over ice. It was then neutralized with saturated sodium bicarbonate and extracted exhaustively with dichloromethane The combined extracts were dried over magnesium su1fate and the solvent was removed under reduced pressure to provide a dark oil which was heated at reflux with 60 ml of N,N-dimethylformamide dimethyl acetal for 2 hours. The solvent was removed under reduced pressure and the residue was flash chromatographed (10% acetone in dichloromethane) to give 5,6,7,8-tetrahydro-4(1H)-cycloheptapyrazolone as a red crystalline solid.
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108 mL
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79.3 g
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100 g
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300 mL
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1500 mL
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1000 mL
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24 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one
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5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one
Reactant of Route 6
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one

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